![molecular formula C8H12 B1360247 Bicyclo[3.2.1]oct-2-ene CAS No. 823-02-9](/img/structure/B1360247.png)
Bicyclo[3.2.1]oct-2-ene
Vue d'ensemble
Description
Bicyclo[3.2.1]oct-2-ene (BCO2E) is a bicyclic hydrocarbon with a molecular formula of C8H14. It is a colorless liquid that is insoluble in water but soluble in many organic solvents. BCO2E has been the subject of numerous scientific studies due to its potential applications in fields such as organic synthesis, drug delivery, and catalysis.
Applications De Recherche Scientifique
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems
The commercially available monoterpene carvone has been efficiently converted into the tricyclo [3.2.1.0 2.7 ]octane and bicyclo [3.2.1]octane systems characteristic of some biologically active compounds . This transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
Drug Discovery
2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Synthesis of Biologically Active Natural Compounds
The bicyclo [3.2.1]octane ring system is the basic framework of many important biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes . The widespread occurrence of this common structural motif in so many biologically active natural products has stimulated the preparation of simple non-natural structures containing the carbo-bicyclic system with variable functional diversity .
Synthesis of Cytisine-like Alkaloids
Interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier . These compounds, of the hosieine family, exhibited high affinity for α4β2 neuronal nicotinic acetylcholine receptor .
Facile Synthesis of ent-Kaurene and Cedrene-type Skeletons
A solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach to bicyclo[3.2.1]octanes was described . This novel protocol enables a facile synthesis of a series of diversely functionalized ent-kaurene and cedrene-type skeletons in good yields and excellent diastereoselectivities .
Synthesis of Bicyclo[3.2.1]octanes
The bicyclo [3.2.1]octane system has been the subject of many synthetic methods . Some of the more efficient methodologies developed for the preparation of the bicyclo [3.2.1]octane system are based on the selective fragmentation of different types of functionalised tricyclo [3.2.1.0 2.7 ]octane derivatives .
Orientations Futures
: Presset, M., Coquerel, Y., & Rodriguez, J. (2013). Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews, 113(1), 525–595. DOI: 10.1021/cr200364p : Liu, H., Ji, D.-W., Min, X.-T., Mei, Y.-K., Sun, S.-H., Zhang, G., … & Chen, Q.-A. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters, 25(11), 1878-1882. DOI: 10.1021/acs.orglett.3c00397 : Zhu, Y., Zheng, J., & Evans, P. A. (2023). Intramolecular Rhodium-Catalyzed [(3+2+2)] Carbocyclization Reactions with Dienylidenecyclopropanes: A Concise and Stereoselective Total Synthesis of the Sesquiterpene (+)-Zizaene. Journal of the American Chemical Society, 145(7), 3833-3838. DOI: 10.1021/jacs.2c10923
Mécanisme D'action
Target of Action
Bicyclo[3.2.1]oct-2-ene is a complex organic compound with a unique structure
Mode of Action
The mode of action of Bicyclo[32It has been used in the synthesis of complex bicyclo[321]octane scaffolds via intramolecular 1,3-dipolar nitrone cycloaddition reaction . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the molecular structure of the target.
Biochemical Pathways
The biochemical pathways affected by Bicyclo[32It is known to be involved in the synthesis of complex bicyclo[321]octane scaffolds . These scaffolds are found in many biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes . Therefore, it can be inferred that Bicyclo[3.2.1]oct-2-ene may affect the biochemical pathways related to these compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[32Its molecular weight is 108.18 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The molecular and cellular effects of Bicyclo[32Its role in the synthesis of complex bicyclo[321]octane scaffolds suggests that it may have significant effects on the structure and function of molecules and cells .
Propriétés
IUPAC Name |
bicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHSTKKZWWSIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002599 | |
| Record name | Bicyclo[3.2.1]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
823-02-9 | |
| Record name | Bicyclo(3.2.1)oct-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.2.1]oct-2-ene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.2.1]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to access Bicyclo[3.2.1]oct-2-ene?
A1: Several methods have been developed to synthesize Bicyclo[3.2.1]oct-2-ene. One prominent approach is the gold-catalyzed cycloisomerization of 1,6-enynes. [, ] This atom-economical reaction offers high yields and allows for the incorporation of various functional groups. [] Indium-catalyzed cycloisomerization presents an alternative route, exhibiting excellent yields and control over the reaction pathway depending on the substituents on the alkyne. [] Other methods include the rearrangement of 4-vinylcyclohexene radical cation, [, , , ] and reactions involving halocarbenes with bicyclic precursors. [, , ]
Q2: How does the substitution pattern on the 1,6-enyne influence the regioselectivity of the cycloisomerization reaction?
A2: The substitution pattern on the alkyne moiety significantly impacts the regiochemical outcome of both gold- and indium-catalyzed cycloisomerizations. Generally, non-substituted alkynes favor the 5-exo pathway, leading to Bicyclo[3.2.1]oct-2-ene derivatives. [, ] In contrast, substituted alkynes tend to undergo a 6-endo cyclization, yielding Bicyclo[3.3.1]nonadiene products. [, ] Interestingly, the presence of electron-withdrawing groups on aryl-substituted alkynes can shift the preference back towards the exo pathway. [] DFT calculations support these observations, correlating the stability of reaction intermediates with the observed endo:exo ratios. [, ]
Q3: Can Bicyclo[3.2.1]oct-2-ene undergo hydrogen-deuterium exchange?
A3: Yes, under strongly basic conditions (tert-BuO−/tert-BuOD) at elevated temperatures (185 °C), Bicyclo[3.2.1]oct-2-ene undergoes hydrogen-deuterium exchange. [] This exchange occurs through both allylic and vinylic carbanionic intermediates. While previous studies using tert-BuO−/DMSO observed only allylic exchange, the use of tert-BuOD as a deuterium source allows for exchange at both positions. [] NMR studies have been used to determine the relative rates of exchange at different positions and the stereoselectivity at the allylic site. []
Q4: Are there reactions involving Bicyclo[3.2.1]oct-2-ene derivatives and organometallic compounds?
A4: Yes, one example involves the reaction between [Mn(CO)3(η5-C7H9)] and phenyllithium, followed by treatment with (CH3)3SiCl, leading to the formation of a Bicyclo[3.2.1]oct-2-ene complex through intramolecular carbene-cycloheptadienyl coupling. []
Q5: What is the molecular formula and molecular weight of Bicyclo[3.2.1]oct-2-ene?
A5: The molecular formula of Bicyclo[3.2.1]oct-2-ene is C8H12, and its molecular weight is 108.18 g/mol.
Q6: What spectroscopic techniques are useful for characterizing Bicyclo[3.2.1]oct-2-ene and its derivatives?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to characterize Bicyclo[3.2.1]oct-2-ene and its derivatives. [, ] In addition to NMR, infrared (IR) spectroscopy provides valuable information about the functional groups present in these molecules. [, ] Mass spectrometry (MS) is another essential tool, particularly tandem MS, which aids in elucidating fragmentation patterns and confirming structural assignments. [] X-ray crystallography has also been employed to determine the precise three-dimensional structures of some Bicyclo[3.2.1]oct-2-ene derivatives. [, ]
Q7: Are there known applications of Bicyclo[3.2.1]oct-2-ene derivatives in medicinal chemistry?
A7: Yes, a study explored a podophyllotoxin analog containing a Bicyclo[3.2.1]octane moiety fused with an indole ring. [] This compound displayed significant anti-cancer activity by causing microtubule depolymerization in carcinoma cells. [] Computer modeling studies suggested that the unique bicyclic structure plays a crucial role in its biological activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




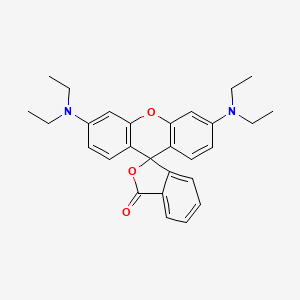
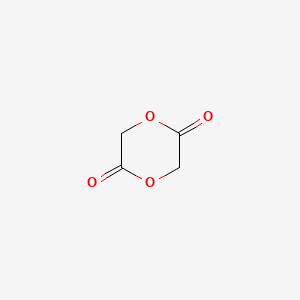
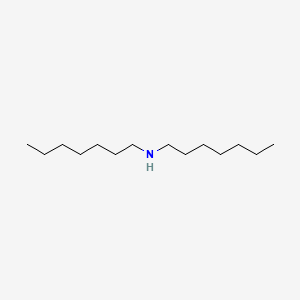
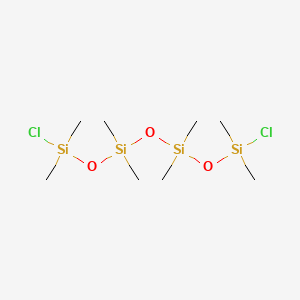
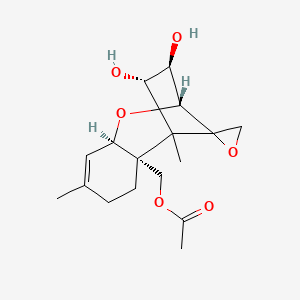
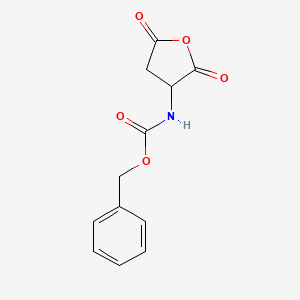


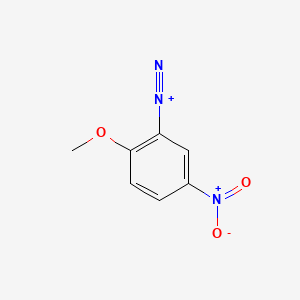

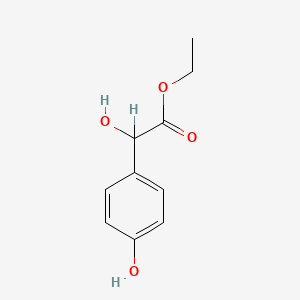
![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)
